molecular formula C6H8N2O4S2 B2626950 Benzene-1,2-disulfonamide CAS No. 27291-96-9

Benzene-1,2-disulfonamide

Cat. No. B2626950
CAS RN: 27291-96-9
M. Wt: 236.26
InChI Key: VJDZMZAZDFKMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .


Synthesis Analysis

The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .


Molecular Structure Analysis

The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .


Chemical Reactions Analysis

The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Benzene-1,2-disulfonamide derivatives play a significant role as carbonic anhydrase inhibitors. For instance, specific benzene disulfonamide derivatives have been studied for their interactions with mammalian, bacterial, and archaeal carbonic anhydrases. These studies include both solution and crystallographic analyses to understand the binding modes and inhibitor efficiencies (Alterio et al., 2007). Similarly, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have been investigated, showing varied inhibitory activities across different isoenzymes (Supuran et al., 2013).

Safety And Hazards

The safety information for benzene-1,2-disulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .

properties

IUPAC Name

benzene-1,2-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDZMZAZDFKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2-disulfonamide

Synthesis routes and methods I

Procedure details

A mixture of 0.8 g of 2-amino-4,5,6-trimethylpyrimidine, 2.8 g of the crude sulfonyl isocyanate from Example 9 and a few crystals of DABCO in 25 ml of acetonitrile is stirred at room temperature for 16 hours. A small amount of unreacted aminopyrimidine is filtered off and the filtrate concentrated in-vacuo to give a hard glass. Crystallization from methanol gives N,N-diethyl-N'[4,5,6-trimethylpyrimidin-2-yl)aminocarbonyl]-1,2-benzenedisulfonamide as a white solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

One gram of 1,2-benzenedisulfonylazide was added portionwise to 0.4 gm sodium borohydride in 15 ml of ethyl alcohol with stirring and cooling. After addition, the mixture was stirred with cooling (ice/acetone bath) for 2 hours and filtered. The solid was washed with cold ethyl alcohol and ether to yield 0.8 g of 1,2-benzenedisulfonamide, m.p. 250° C. Mass spec. (M/e) 236.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
A Castro - 1992 - search.proquest.com
This thesis describes the synthesis of bis (methylsulfonyl) methane derivatives 65-68, methylene disulfonamide derivatives 69-72, and carbamyl sulfamide derivatives 77-80, as well as …
Number of citations: 2 search.proquest.com
T Hermann - 2022 - search.proquest.com
Hepatitis C Virus (HCV) contains an Internal Ribosome Entry Site (IRES), which is a 5’region of noncoding RNA that allows for the viral genome to initiate cap independent translation, …
Number of citations: 0 search.proquest.com
V Frauman, W William - 2022 - escholarship.org
Hepatitis C Virus (HCV) contains an Internal Ribosome Entry Site (IRES), which is a 5’ region of noncoding RNA that allows for the viral genome to initiate cap independent translation, …
Number of citations: 0 escholarship.org
YH Yan, G Li, GB Li - Medicinal Research Reviews, 2020 - Wiley Online Library
Resistance to β‐lactam antibacterials is commonly associated with the production of the serine β‐lactamases (SBLs) and/or metallo‐β‐lactamases (MBLs). Although clinically useful …
Number of citations: 43 onlinelibrary.wiley.com
GSAI AKASH - Asian Journal of Pharmaceutical and Clinical Research, 2016
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.